Xmu-MP-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

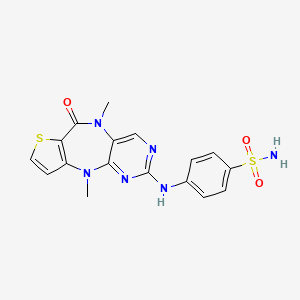

XMU-MP-1 is a reversible and selective inhibitor of MST1/2 . It has been shown to promote the downstream activation of the pro-proliferative, pro-regenerative, and anti-apoptotic transcriptional regulator YAP1 .

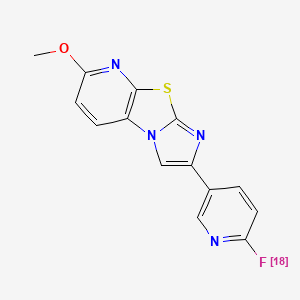

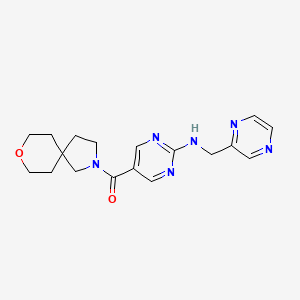

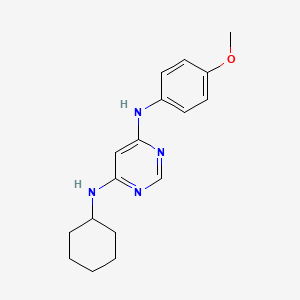

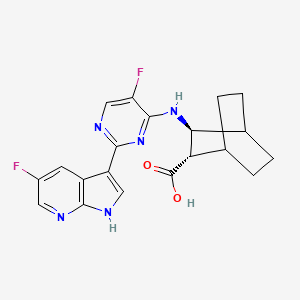

Molecular Structure Analysis

XMU-MP-1 binds to the ATP-binding pocket of MST2 . The sulfonamide group in the molecular structure of XMU-MP-1 is crucial .Chemical Reactions Analysis

XMU-MP-1 inhibits the phosphorylation of MOB1, LATS1/2, and YAP in HepG2 cells as well as MST1/2 autophosphorylation in a concentration-dependent manner .Physical And Chemical Properties Analysis

XMU-MP-1 is a solid substance . Its molecular weight is 416.48 and its molecular formula is C17H16N6O3S2 . It is soluble in DMSO with gentle warming but insoluble in water and ethanol .Applications De Recherche Scientifique

Hair Follicle Regeneration and Chemotherapy Interaction : XMU-MP-1 is an inhibitor of the Hippo pathway kinases MST1/2, which leads to the activation of YAP1, a pro-proliferative, pro-regenerative, and anti-apoptotic transcriptional regulator. In a study focusing on hair follicle regeneration, XMU-MP-1 was found to inhibit MOB1 phosphorylation, decrease the number of proliferating hair matrix keratinocytes, and antagonize the cytotoxic effects of paclitaxel, a chemotherapy drug (Mitchell et al., 2020).

Osteoarthritis Treatment : XMU-MP-1 has shown therapeutic potential in osteoarthritis by inhibiting cartilage degradation and chondrocyte apoptosis. It increases the expression of matrix metalloproteinases and decreases the extracellular matrix induced by interleukin-1β, thus demonstrating a protective effect on cartilage degradation and a potential new therapeutic option for osteoarthritis (Hao et al., 2022).

Diabetes Treatment : XMU-MP-1 has been found to improve glucose tolerance in streptozotocin-induced diabetes mice. The compound inhibits MST1/2 activity, thereby enhancing the survival and function of pancreatic β cells. This suggests its potential as a therapeutic target for diabetes mellitus (Faizah et al., 2020).

Tissue Repair and Regeneration : XMU-MP-1 is reported to promote repair and regeneration in multiple models of intestinal and liver injury. As an ATP-competitive inhibitor of MST1 and MST2, it plays a crucial role in the Hippo signaling pathway, which is essential for stem cell renewal, tissue regeneration, and organ size control (Crunkhorn, 2016).

Cardiac Remodeling and Heart Protection : XMU-MP-1 has been studied for its effects on controlling cardiomyocyte hypertrophy, survival, and apoptosis. It was found to increase the activity of the Hippo pathway effector YAP in cultured cardiomyocytes, reduce apoptosis in response to oxidative stress, and inhibit phenylephrine-induced cardiomyocyte hypertrophy. This indicates its potential in protecting the heart against adverse remodeling during pressure overload (Triastuti et al., 2018).

Orientations Futures

While XMU-MP-1 has been shown to promote tissue repair and regeneration, it also perturbs epithelial cell cycle progression in a model human mini-organ . This may arise as an off-target effect, especially when XMU-MP-1 has been described to strongly inhibit 21 additional kinases beyond MST1/2 . Therefore, future research should exercise caution when interpreting the effects of XMU-MP-1, especially in tissues with actively proliferating cell populations .

Propriétés

IUPAC Name |

4-[(2,9-dimethyl-8-oxo-6-thia-2,9,12,14-tetrazatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-13-yl)amino]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O3S2/c1-22-12-7-8-27-14(12)16(24)23(2)13-9-19-17(21-15(13)22)20-10-3-5-11(6-4-10)28(18,25)26/h3-9H,1-2H3,(H2,18,25,26)(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRDHKIFCGOZTGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C3=CN=C(N=C31)NC4=CC=C(C=C4)S(=O)(=O)N)C)SC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Xmu-MP-1 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4R)-7-chloro-10-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-4-methyl-1-oxo-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-3,4-dihydropyrazino[1,2-a]indol-2(1H)-yl]-1-methyl-1H-indole-5-carboxylic acid](/img/structure/B611778.png)

![(2S,4R)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B611792.png)